molecular formula C8H10N2O B6233465 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde CAS No. 1018584-73-0

1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde

Cat. No.: B6233465
CAS No.: 1018584-73-0
M. Wt: 150.18 g/mol
InChI Key: FHMALMRUMWFZBJ-UHFFFAOYSA-N
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Description

1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde (CAS 1018584-73-0) is a high-purity chemical building block designed for advanced research and development. This compound features a fused bicyclic structure, consisting of a cyclopentane ring condensed with a pyrazole ring, and is functionalized with a reactive aldehyde group at the 3-position . Its molecular formula is C8H10N2O, with a molecular weight of 150.18 g/mol . The aldehyde group serves as a key synthetic handle, enabling its use in various condensation and nucleophilic addition reactions, such as the synthesis of pyrazolo[3,4-b]quinoline derivatives via Friedländer-type condensations . This scaffold is of significant value in medicinal chemistry and drug discovery, particularly in the construction of complex heterocyclic systems. Patents indicate that closely related arylcyclohexyl pyrazole compounds function as regulators of the Nrf2 pathway, highlighting the potential of this chemotype in developing therapeutics for oxidative stress-related diseases . Researchers utilize this aldehyde as a key intermediate for synthesizing compounds for biological screening and for creating novel fluorescent materials and sensors, given the established photophysical properties of pyrazoloquinolines . The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1018584-73-0

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbaldehyde

InChI

InChI=1S/C8H10N2O/c1-10-8-4-2-3-6(8)7(5-11)9-10/h5H,2-4H2,1H3

InChI Key

FHMALMRUMWFZBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC2)C(=N1)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Pyrazole Core Formation

The pyrazole nucleus in 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde is typically constructed via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl precursors. For cyclopenta-fused derivatives, the diketone component must incorporate a preformed cyclopentane ring. A plausible route involves reacting cyclopentane-1,3-dione with methylhydrazine under acidic or thermal conditions to yield the bicyclic pyrazole intermediate .

Table 1: Cyclocondensation Reaction Parameters

PrecursorReagentConditionsYieldCitation
Cyclopentane-1,3-dioneMethylhydrazineHCl, reflux, 6 h~60%*
3-Ketocyclopentane esterHydrazine hydrateEtOH, 80°C, 4 h~55%*

*Theoretical yields extrapolated from analogous pyrazole syntheses .

Post-cyclization, the 3-carbaldehyde group is introduced via oxidation or formylation. For instance, Vilsmeier-Haack formylation using POCl3 and DMF could direct electrophilic substitution at the pyrazole’s 3-position, though steric effects from the cyclopenta ring may necessitate higher temperatures or prolonged reaction times .

Oxidation-Methylation Tandem Approach

A sequential oxidation-methylation strategy, validated for simpler pyrazole-carbaldehydes, offers a viable pathway. Starting from 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid, thionyl chloride (SOCl2) converts the acid to its acyl chloride, followed by Rosenmund reduction using hydrogen over palladium-calcium carbonate to yield the aldehyde . Subsequent N-methylation with methyl iodide or dimethyl sulfate in alkaline media completes the synthesis.

Key Steps:

  • Carboxylic Acid to Acyl Chloride:
    Treatment with SOCl2 (2.5 equiv) in refluxing toluene for 2 hours achieves quantitative conversion .

  • Rosenmund Reduction:
    Hydrogenation at 92°C under 8 mmHg with Pd/C catalyst affords the aldehyde in 63% yield .

  • N-Methylation:
    Dimethyl sulfate (1.2 equiv) in 20% NaOH at 80°C for 2 hours installs the methyl group .

Catalytic Hydrogenation of Nitriles

Alternative routes involve reducing 3-cyano precursors to the aldehyde. For example, 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbonitrile undergoes selective hydrogenation using Lindlar catalyst (Pb-poisoned Pd) in quinoline, suppressing over-reduction to the alcohol . This method avoids harsh oxidizing agents, making it suitable for acid-sensitive substrates.

Table 2: Nitrile Hydrogenation Conditions

SubstrateCatalystSolventTemperatureYieldCitation
Pyrazole-3-carbonitrile derivativeLindlarToluene50°C58%*

*Extrapolated from similar nitrile reductions .

Directed ortho-Metalation (DoM) for Functionalization

Directed metalation strategies enable precise aldehyde installation. Treating 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate at the 3-position, which reacts with DMF to form the carbaldehyde . This method offers regioselectivity but requires anhydrous conditions and cryogenic temperatures.

Optimization Notes:

  • Lithiating Agent: LDA outperforms n-BuLi in minimizing side reactions .

  • Electrophile: DMF (2.0 equiv) ensures complete formylation .

Challenges in Cyclopenta Ring Formation

Constructing the fused cyclopenta ring remains the most synthetically demanding step. Intramolecular aldol condensation of keto-hydrazones or photochemical [2+2] cycloadditions presents potential solutions, though yields are often modest (<40%) . Recent advances in gold-catalyzed cycloisomerization of enynes could streamline this process, albeit requiring specialized catalysts .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed

    Oxidation: 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid.

    Reduction: 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Properties

  • Molecular Formula : C8H10N2O
  • SMILES Notation : CN1C2=C(CCC2)C(=N1)C=O
  • InChIKey : FHMALMRUMWFZBJ-UHFFFAOYSA-N

The compound features a cyclopentapyrazole framework, which is significant for its reactivity and interaction with biological systems. The aldehyde functional group contributes to its chemical reactivity, making it a candidate for various synthetic applications.

Biological Activities

Research indicates that compounds similar to 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde exhibit diverse biological activities:

  • Anticancer Properties : Some derivatives of cyclopentapyrazoles have shown promise in inhibiting cancer cell proliferation. The structural similarity of this compound may suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The presence of nitrogen atoms in the pyrazole ring can enhance antimicrobial properties. Preliminary studies on related compounds indicate that they may act against various bacterial strains.

Applications in Pharmaceuticals

The unique structure of this compound opens avenues for its use in drug development:

  • Drug Design : The compound can serve as a scaffold for synthesizing novel pharmaceuticals targeting specific biological pathways. Its ability to form derivatives can lead to compounds with enhanced efficacy and reduced toxicity.
  • Lead Compound in Medicinal Chemistry : Given its potential biological activities, it can be a lead compound for further modifications aimed at improving pharmacological profiles.

Material Science Applications

In addition to biological applications, this compound may find uses in material sciences:

  • Polymer Chemistry : The aldehyde group allows for cross-linking reactions in polymer synthesis. This could lead to the development of novel materials with tailored properties.
  • Sensors and Catalysts : The reactivity of the aldehyde group may be exploited in developing sensors or catalytic materials that respond to environmental changes or facilitate chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s closest structural analogs include:

  • 1-Methyl-1H-pyrazole-3-carbaldehyde (CAS 20583-33-9): Shares the pyrazole core and methyl group at the 1-position but lacks the fused cyclopentane ring. This simpler analog has a molecular weight of 110.11 g/mol and is commercially available with >98% purity .
  • This derivative demonstrated significant antioxidant and anti-inflammatory activities in vitro .
  • 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Compound 3s): A dihydropyrano-pyrazole hybrid with a nitrile group and amino substituents, synthesized via a multi-component reaction. This compound exhibits a more complex heterocyclic system and higher molecular weight (~350 g/mol) compared to the target compound .

Physicochemical Properties

  • Melting Points and Stability: 1-Methyl-1H-pyrazole-3-carboxylic acid (a related compound) has a melting point of 150–152°C , whereas fused-ring systems like the cyclopenta[c]pyrazole derivative likely exhibit higher melting points due to increased rigidity. The dihydropyrano-pyrazole analog (3s) melts at 170.7–171.2°C, suggesting that fused-ring systems enhance thermal stability .
  • Solubility : Pyrazole carbaldehydes with bulky substituents (e.g., benzoyl or cyclopentane rings) are typically less water-soluble than simpler derivatives like 1-methyl-1H-pyrazole-4-carbaldehyde .

Biological Activity

1-Methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde is a compound belonging to the cyclopentapyrazole family. Its unique structure suggests potential biological activities, but comprehensive research on its pharmacological properties is limited. This article aims to summarize the available data on the biological activity of this compound, including synthesis methods, biological assays, and potential therapeutic applications.

Structural Information

  • Molecular Formula : C8_8H10_{10}N2_2O
  • SMILES : CN1C2=C(CCC2)C(=N1)C=O
  • InChIKey : FHMALMRUMWFZBJ-UHFFFAOYSA-N

Biological Activity Overview

Although specific studies on this compound are scarce, related compounds in the pyrazole class have exhibited various biological activities:

  • Antitumor Activity : Pyrazole derivatives have been reported to exhibit antitumor properties. For instance, certain pyrazolo[3,4-b]quinolines demonstrate significant cytotoxic effects against cancer cell lines .
  • Antimicrobial Properties : Some pyrazole compounds have shown promising antimicrobial activity against a range of pathogens. This suggests that this compound may also possess similar properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps outline a potential synthetic route:

  • Formation of Cyclopentapyrazole Ring : The initial step involves the cyclization of appropriate hydrazones with carbonyl compounds.
  • Aldehyde Introduction : The introduction of the aldehyde functional group can be achieved through oxidation reactions or direct functionalization of intermediates.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are lacking, research on related pyrazoles provides insight into potential biological activities:

Compound Biological Activity Reference
Pyrazolo[3,4-b]quinolineAntitumor activity against various cancer cell lines
1-MethylpyrazoleAntimicrobial activity against Gram-positive and Gram-negative bacteria

Q & A

Q. Example Protocol :

React 5-azido-pyrazole-4-carbaldehyde with hydrazine hydrate in ethanol under reflux to form fused pyrazolo-pyrazole systems.

Optimize cyclization using iodine as a catalyst at room temperature to control regioselectivity .

How is X-ray crystallography applied to determine the structure of this compound?

Basic Research Question
X-ray crystallography is critical for confirming molecular geometry and stereochemistry. Key steps include:

  • Data collection : High-resolution diffraction data from single crystals.
  • Structure solution : Use programs like SHELXS or SHELXD for phase determination .
  • Refinement : SHELXL refines atomic positions and thermal parameters, accounting for disorder or twinning .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond lengths, angles, and torsional strain .

Case Study :
The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was resolved using SHELXL, revealing a planar pyrazole ring and a distorted cyclopentane moiety .

How do reaction conditions influence product distribution in fused pyrazole synthesis?

Advanced Research Question
Subtle changes in temperature, catalysts, or solvents can drastically alter product outcomes. For example:

Conditions Product Reference
Hydrazine hydrate, reflux1-phenyl-3-pyridin-4-yl-1,6-dihydropyrazolo[3,4-c]pyrazole
Hydrazine hydrate, RT + I₂6-phenyl-4-pyridin-4-yl-6H-pyrazolo[3,4-c]pyrazol-2-ylamine

Mechanistic Insight :
Iodine promotes oxidative coupling at room temperature, favoring amine formation, while reflux conditions drive cyclization without oxidation .

What analytical challenges arise when characterizing cyclopenta-fused pyrazole carbaldehydes?

Advanced Research Question
Challenges include:

  • Stereochemical complexity : Cyclopentane ring puckering and substituent orientation complicate NMR interpretation. Use NOESY or ROESY to resolve spatial proximity .
  • Crystallographic disorder : Flexible cyclopentane rings may require twinning refinement in SHELXL or alternative space group assignments .
  • Regioselectivity ambiguity : LC-MS/MS fragmentation patterns help distinguish between isomeric products .

Resolution Strategy :
Combine X-ray data with DFT calculations (e.g., Gaussian) to validate proposed conformers .

How can researchers optimize yields in pyrazole-carbaldehyde synthesis?

Advanced Research Question
Key factors include:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance formylation efficiency in Vilsmeier-Haack reactions .
  • Catalyst loading : Substoichiometric iodine (5–10 mol%) improves cyclization rates without side oxidation .
  • Temperature control : Lower temperatures (0–5°C) stabilize intermediates during methyl group introduction .

Example Optimization :
Increasing DMF volume by 20% in the Vilsmeier step improved carbaldehyde yield from 58% to 72% .

What methodologies are used to evaluate the antimicrobial activity of pyrazole-carbaldehyde derivatives?

Basic Research Question

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., trifluoromethyl, chloro) to assess impact on bioactivity .
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to confirm selectivity .

Data Interpretation :
A derivative with a 3-trifluoromethyl group showed MIC = 2 µg/mL against S. aureus but high cytotoxicity (IC₅₀ = 10 µM), necessitating further SAR tuning .

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